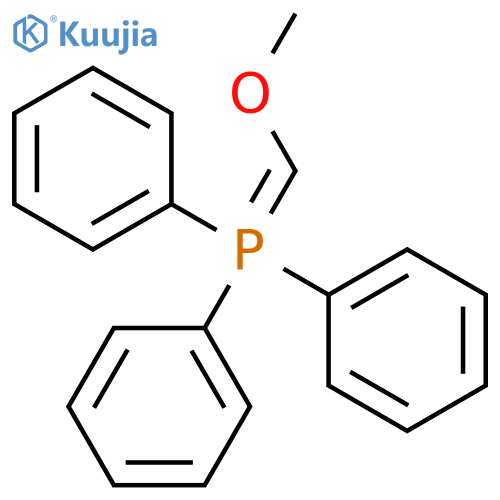Cas no 20763-19-3 (METHOXYMETHYLENETRIPHENYLPHOSPHORANE)

20763-19-3 structure
商品名:METHOXYMETHYLENETRIPHENYLPHOSPHORANE
METHOXYMETHYLENETRIPHENYLPHOSPHORANE 化学的及び物理的性質
名前と識別子
-
- METHOXYMETHYLENETRIPHENYLPHOSPHORANE
- (methoxymethyl)triphenylphosphonium chloride
- Phosphorane, (methoxymethylene)triphenyl-
- methoxymethylenetriphenylphosphine
- Q6823899
- DYROHZMICXBUMX-UHFFFAOYSA-N
- (methoxymethylene)triphenylphosphorane
- SCHEMBL1142248
- DTXSID901282268
- 20763-19-3
- methoxymethylidene(triphenyl)-lambda5-phosphane
-
- インチ: InChI=1S/C20H19OP/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3
- InChIKey: DYROHZMICXBUMX-UHFFFAOYSA-N
- ほほえんだ: COC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 306.11747
- どういたいしつりょう: 306.117352223g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3(Predicted)
- ふってん: 442.8±28.0 °C(Predicted)
- PSA: 9.23
- LogP: 3.38660
METHOXYMETHYLENETRIPHENYLPHOSPHORANE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1056116-5g |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 5g |
$685 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1056116-10g |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 10g |
$935 | 2024-07-28 | |
| Ambeed | A506431-5g |
(Methoxymethylene)triphenylphosphorane |
20763-19-3 | 95% | 5g |
$760.0 | 2024-04-21 | |
| Ambeed | A506431-250mg |
(Methoxymethylene)triphenylphosphorane |
20763-19-3 | 95% | 250mg |
$108.0 | 2024-04-21 | |
| A2B Chem LLC | AB17983-1g |
Phosphorane, (methoxymethylene)triphenyl- |
20763-19-3 | 95+% | 1g |
$521.00 | 2024-01-01 | |
| eNovation Chemicals LLC | Y1056116-500mg |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 500mg |
$365 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1056116-5g |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 5g |
$685 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1056116-5g |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 5g |
$685 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1056116-500mg |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 500mg |
$365 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1056116-500mg |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 500mg |
$365 | 2025-02-26 |
METHOXYMETHYLENETRIPHENYLPHOSPHORANE 関連文献
-
1. Synthesis of spiro-compounds related to fredericamycin ASharon M. Bennett,Derrick L. J. Clive J. Chem. Soc. Chem. Commun. 1986 878
-
W. Carruthers,M. I. Qureshi J. Chem. Soc. C 1970 2238
-
3. 5-Bromopentadienal: a versatile intermediate for the synthesis of functionalized polyenic compoundsDavid Soullez,Gérard Plé,Lucette Duhamel,Pierre Duhamel J. Chem. Soc. Chem. Commun. 1995 563
-
Haichao Liu,Yanxing Jia Nat. Prod. Rep. 2017 34 411
-
Martin G. Banwell,David W. Lupton Org. Biomol. Chem. 2005 3 213
20763-19-3 (METHOXYMETHYLENETRIPHENYLPHOSPHORANE) 関連製品
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 249916-07-2(Borreriagenin)
- 624-75-9(Iodoacetonitrile)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
